

Application Notes and Protocols for the Cultivation of *Microbacterium esteraromaticum* B261

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Compound of Interest

Compound Name: B261

Cat. No.: B3339848

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Introduction

Microbacterium esteraromaticum, a Gram-positive, rod-shaped bacterium, is noted for its role in various biotechnological applications.[1][2] This document provides a detailed protocol for the cultivation of *Microbacterium esteraromaticum* strain **B261**, outlining the necessary media preparation, culture conditions, and methods for monitoring growth. The provided protocols are intended to serve as a guide for researchers in microbiology, biotechnology, and drug development to ensure reproducible and optimal growth of this bacterium for experimental purposes.

Data Presentation: Representative Growth Kinetics

While specific growth data for *Microbacterium esteraromaticum* **B261** is not readily available in the public domain, the following table represents a typical growth curve for a mesophilic bacterium cultured under optimal conditions in a rich medium. The data illustrates the characteristic lag, exponential (log), stationary, and decline phases of bacterial growth as monitored by optical density (OD) at 600 nm.

Time (Hours)	Optical Density (OD ₆₀₀)	Growth Phase
0	0.05	Lag
2	0.06	Lag
4	0.12	Exponential
6	0.25	Exponential
8	0.50	Exponential
10	0.95	Exponential
12	1.50	Stationary
14	1.52	Stationary
16	1.51	Stationary
18	1.45	Decline
20	1.38	Decline
22	1.30	Decline
24	1.22	Decline

Experimental Protocols

Media Preparation

Two primary media are recommended for the cultivation of *Microbacterium esteraromaticum*.

a) Trypticase Soy Yeast Extract Medium (DSMZ Medium 92)

Component	Amount per 1 Liter
Trypticase Soy Broth	30.0 g
Yeast Extract	3.0 g
Agar (for solid medium)	15.0 g
Distilled Water	1000 mL

Protocol:

- Weigh out the Trypticase Soy Broth and Yeast Extract and dissolve in 1 liter of distilled water.
- For solid medium, add the agar.
- Heat the mixture while stirring to ensure all components are fully dissolved.
- Adjust the pH to 7.0-7.2.
- Sterilize by autoclaving at 121°C for 15 minutes.
- Allow the medium to cool to approximately 45-50°C before pouring into sterile petri dishes (for solid medium) or using for broth cultures.

b) Nutrient Agar/Broth (ATCC Medium 3)

Component	Amount per 1 Liter
Beef Extract	3.0 g
Peptone	5.0 g
Agar (for solid medium)	15.0 g
Distilled Water	1000 mL

Protocol:

- Weigh out the beef extract and peptone and dissolve in 1 liter of distilled water.
- For solid medium, add the agar.
- Heat the mixture while stirring to ensure all components are fully dissolved.
- Adjust the final pH to 6.8 ± 0.2 .
- Sterilize by autoclaving at 121°C for 15 minutes.

- Allow the medium to cool to approximately 45-50°C before pouring into sterile petri dishes (for solid medium) or using for broth cultures.

Inoculum Preparation

Protocol:

- From a cryopreserved stock of *Microbacterium esteraromaticum* **B261**, streak a loopful of the culture onto a Nutrient Agar or Trypticase Soy Yeast Extract Agar plate.
- Incubate the plate at 30°C for 24-48 hours, or until visible colonies appear.
- Select a single, well-isolated colony and inoculate it into a 10 mL tube of Trypticase Soy Broth or Nutrient Broth.
- Incubate the broth culture at 30°C with shaking at 150-200 rpm for 18-24 hours. This will serve as the seed culture.

Cultivation Protocol

Protocol:

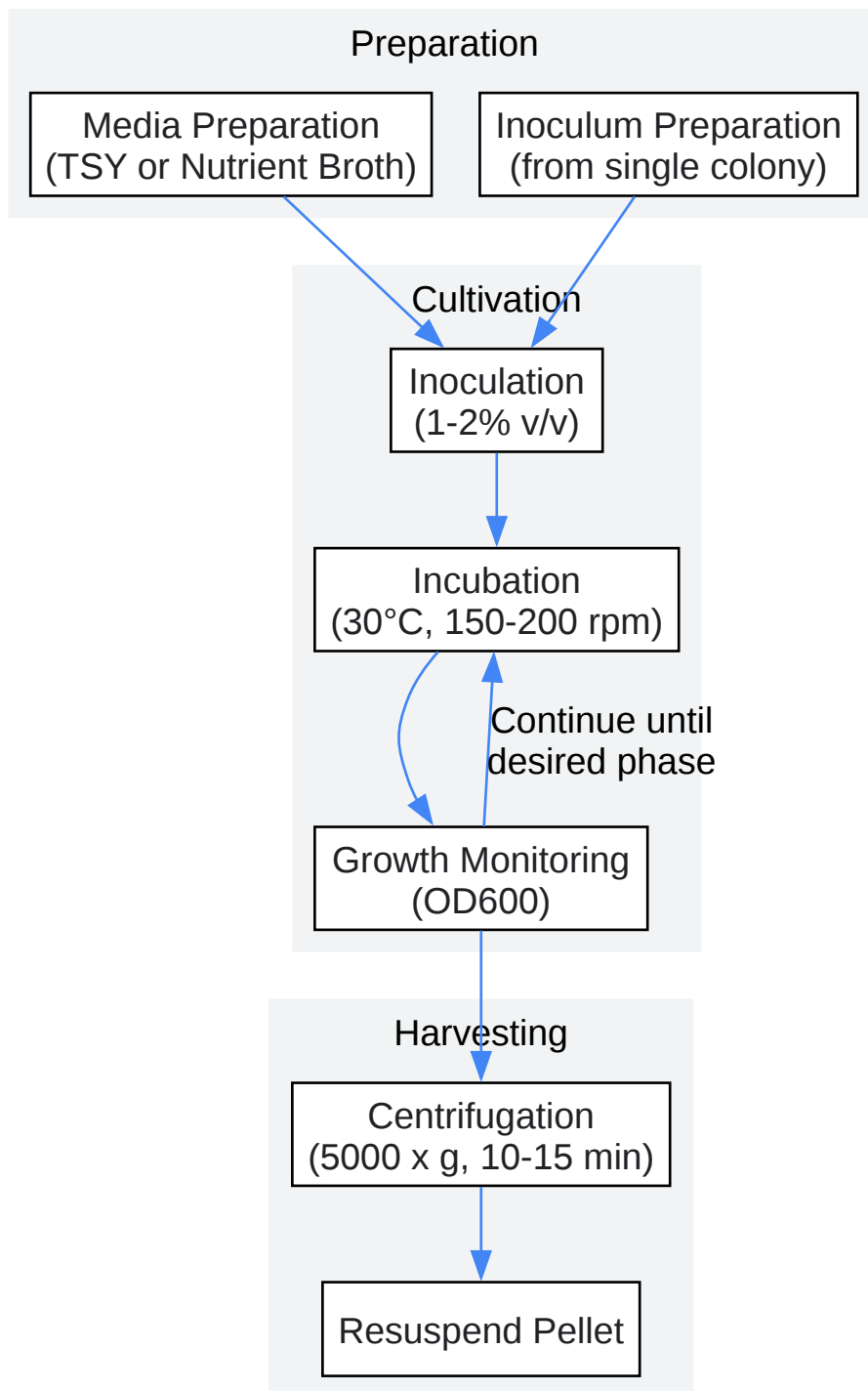
- Inoculate a larger volume of sterile Trypticase Soy Broth or Nutrient Broth with the seed culture. A typical inoculation volume is 1-2% (v/v) of the final culture volume.
- Incubate the culture at 30°C with shaking at 150-200 rpm.[3][4] *Microbacterium esteraromaticum* is an obligate aerobe, so adequate aeration is crucial for optimal growth.
- Monitor the growth of the culture by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals (e.g., every 2 hours). Use sterile medium as a blank for the spectrophotometer.
- For a typical growth curve, continue monitoring until the culture reaches the stationary phase and begins to decline.
- Harvest the cells during the late exponential or early stationary phase for downstream applications by centrifugation at approximately 5000 x g for 10-15 minutes at 4°C.

- Resuspend the cell pellet in a suitable buffer for your experimental needs.

Mandatory Visualizations

Experimental Workflow for Cultivation

Experimental Workflow for *M. esteraromaticum* B261 Cultivation

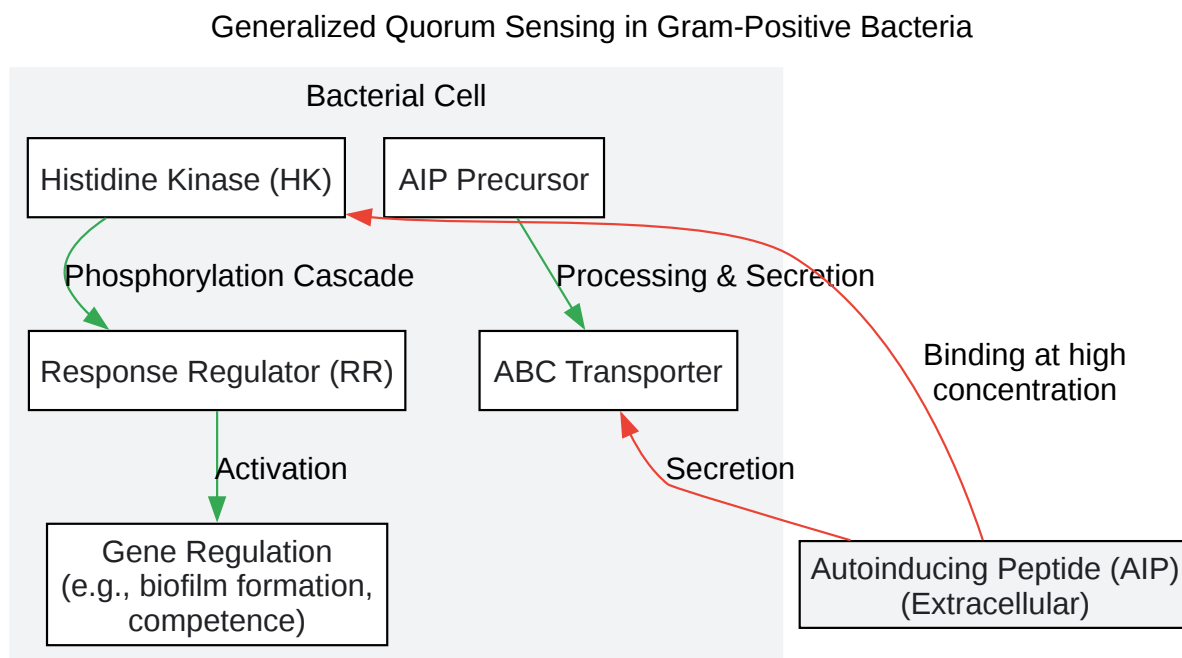


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Caption: A flowchart illustrating the key steps for the successful cultivation of *Microbacterium esteraromaticum* **B261**.

Generalized Quorum Sensing Pathway in Gram-Positive Bacteria

While a specific signaling pathway for the cultivation of *Microbacterium esteraromaticum* has not been detailed in the literature, quorum sensing is a known mechanism in the *Microbacterium* genus. The following diagram illustrates a generalized quorum sensing pathway typical for Gram-positive bacteria, which involves the production, secretion, and detection of autoinducing peptides (AIPs) to regulate gene expression in response to cell population density.



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Caption: A diagram of a typical quorum sensing circuit in Gram-positive bacteria.

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References

- 1. Microbacterium esteraromaticum | CCUG 70367 | BacDiveID:157193 [bacdiv.dsmz.de]
- 2. germai.app [germai.app]
- 3. Microbacterium esteraromaticum - Wikipedia [en.wikipedia.org]
- 4. German Collection of Microorganisms and Cell Cultures GmbH: Welcome to the Leibniz Institute DSMZ | Microbacterium esteraromaticum [webshop.dsmz.de]
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